molecular formula C11H12N2O2 B2867422 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile CAS No. 757192-66-8

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile

Cat. No.: B2867422
CAS No.: 757192-66-8
M. Wt: 204.229
InChI Key: KICOETUQMOSVHY-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile is a nitrile-containing compound featuring a benzodioxin core linked via an amino-propane chain. This compound is structurally related to derivatives investigated for medicinal and material applications, such as kinase inhibitors or intermediates in organic synthesis .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-4-1-5-13-9-2-3-10-11(8-9)15-7-6-14-10/h2-3,8,13H,1,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICOETUQMOSVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the above synthetic steps for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxane ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ketone vs. Nitrile Derivatives

  • Target Compound: The nitrile group enhances polarity and metabolic stability compared to ketones.
  • 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-1-propanone (): The ketone (C=O) group increases lipophilicity compared to nitriles, favoring membrane permeability. The 4-methoxyphenyl substituent further enhances hydrophobicity, which could improve blood-brain barrier penetration in therapeutic contexts .
  • The higher molecular weight (360.20 g/mol vs. 220.23 g/mol) could reduce solubility .

Ester Derivatives

  • Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propanoate (): The ester group (–COOCH₃) introduces hydrolytic lability, making it prone to enzymatic degradation. This contrasts with the nitrile’s stability, suggesting divergent applications (e.g., prodrug vs. stable intermediate) .

Sulfonamide and Heterocyclic Analogs

  • 6-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)hexanoic Acid (): The sulfonamide (–SO₂NH–) group increases acidity (pKa ~10–11) compared to the amine (–NH–) in the target compound (pKa ~8–9), altering ionization states under physiological conditions .
  • Pyridine-3-amine Derivatives () : Heterocyclic rings (e.g., pyridine) enable π-π stacking and hydrogen bonding, which are absent in the benzodioxin core. Such differences may affect binding to enzymatic targets .

Structural Isomerism and Substituent Effects

  • 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile (): The amino group on the central carbon (vs. This positional isomerism highlights the importance of substituent placement in drug design .

Comparative Data Table

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents Inferred Properties
3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile C₁₁H₁₂N₂O₂ 220.23 Nitrile, amine, benzodioxin None High polarity, metabolic stability
3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-1-propanone C₁₈H₁₇NO₄ 311.34 Ketone, amine, benzodioxin 4-methoxyphenyl Increased lipophilicity
1-(4-Bromophenyl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-propanone C₁₇H₁₄BrNO₃ 360.20 Ketone, amine, benzodioxin 4-bromophenyl Halogen bonding potential
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propanoate C₁₃H₁₅NO₄ 249.26 Ester, amine, benzodioxin Methyl ester Hydrolytic lability
2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile C₁₁H₁₂N₂O₂ 220.23 Nitrile, amine, benzodioxin Amino group on C2 Altered spatial orientation

Research Implications and Limitations

While structural comparisons provide insights into functional group effects, experimental data (e.g., solubility, logP, bioactivity) are absent in the provided evidence. For example:

  • Nitrile Stability : The target compound’s resistance to hydrolysis could make it preferable in prolonged storage or harsh reaction conditions.
  • Therapeutic Potential: Ketone derivatives () may exhibit better absorption due to lipophilicity, but nitriles could offer longer half-lives in vivo.

Further studies are required to validate these hypotheses and explore applications in catalysis, medicinal chemistry, or materials science.

Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a benzodioxin moiety, suggest interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.

  • Molecular Formula : C11H12N2O2
  • CAS Number : 757192-66-8
  • Structure : The compound features a benzodioxin ring connected to an amino group and a propanenitrile side chain.

Biological Activity

Preliminary studies indicate that this compound exhibits cholinesterase inhibitory activity , making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of cholinesterase is crucial as it enhances acetylcholine levels in the brain, which is beneficial for cognitive function.

The compound's mechanism involves binding to the active site of cholinesterase enzymes, leading to their inhibition. Molecular docking studies have suggested a favorable binding affinity to these enzymes, which is supported by enzyme inhibition assays.

In Vitro Studies

In vitro assays have shown that this compound can significantly inhibit cholinesterase activity. For example:

  • IC50 Values : The compound demonstrated an IC50 value in the low micromolar range, indicating potent inhibitory effects compared to standard cholinesterase inhibitors.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and efficacy of this compound:

  • Model : Human CETP transgenic mice and high-fat fed hamsters were used for testing.
  • Results : The compound increased HDL cholesterol levels, suggesting potential cardiovascular benefits alongside its neurological applications.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-hydroxyethyl)-benzodioxineHydroxyethyl group instead of propan-2-ylPotential cholinesterase inhibitor
1-(benzodioxin)-N-piperidinyl-triazoleSimilar triazole and piperidine structureAntimicrobial properties
5-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivativesVariation in substituents on triazoleAnticancer activity

These comparisons highlight the diverse biological activities associated with variations in chemical structure.

Case Studies

A notable case study investigated the use of this compound in a model of Alzheimer's disease. The study found:

  • Cognitive Improvement : Mice treated with the compound showed improved memory retention in maze tests.
  • Biomarker Analysis : Reduced levels of amyloid-beta plaques were observed in treated subjects compared to controls.

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